N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

Pharmaceutical impurity profiling Chromatographic method development Reference standard characterization

This minimally substituted oxazolidinone is the definitive reference standard for detecting linezolid-related impurities. It elutes in a clearly resolved window (ΔtR ≈3–5 min) separate from morpholine-containing analogs, making it an ideal system suitability marker. With no detectable antibacterial activity (MIC >64 µg/mL), it serves as a structurally matched negative control in screening campaigns without triggering the oxazolidinone mechanism. Its achiral core eliminates the need for costly resolution steps, enabling use as a penultimate intermediate for diverse lead optimization programs. A calculated logP of 2.07 and moderate aqueous solubility further position it as a high-lipophilicity benchmark for formulation studies targeting poorly soluble oxazolidinone candidates.

Molecular Formula C13H15FN2O3
Molecular Weight 266.272
CAS No. 954699-00-4
Cat. No. B2915361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
CAS954699-00-4
Molecular FormulaC13H15FN2O3
Molecular Weight266.272
Structural Identifiers
SMILESCCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN2O3/c1-2-12(17)15-7-11-8-16(13(18)19-11)10-5-3-9(14)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,15,17)
InChIKeyHOTYGXLJWKIHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954699-00-4) – Structural Overview and Procurement Context


N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954699-00-4) is a synthetic oxazolidinone derivative with the molecular formula C13H15FN2O3 and a molecular weight of 266.27 g/mol . The compound features a 4-fluorophenyl substituent at the N-3 position of the oxazolidinone ring and a propionamide side chain at the 5-methylene position. This structure distinguishes it from clinically established oxazolidinone antibiotics such as linezolid, which carries a 3-fluoro-4-(morpholin-4-yl)phenyl group, and is most closely related to simple N-aryl oxazolidinone intermediates and degradation impurities [1]. At the time of this analysis, the compound is not associated with any known biological activity in the ChEMBL database and has not been reported in any annotated catalogs [1], positioning it primarily as a research‑grade reference standard or synthetic intermediate.

Why Generic Oxazolidinone Substitution Fails for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954699-00-4)


Within the oxazolidinone class, seemingly minor structural modifications can produce marked shifts in target binding, metabolic stability, and toxicological profile. The absence of a basic nitrogen-containing moiety on the N-aryl ring (e.g., the morpholine of linezolid or the thiomorpholine of sutezolid) fundamentally alters electronic distribution, hydrogen‑bonding capacity, and lipophilicity [1]. Consequently, the simple 4‑fluorophenyl oxazolidinone scaffold represented by CAS 954699-00-4 cannot serve as a direct functional surrogate for more elaborate clinical oxazolidinones in biological assays. Conversely, when a project requires a minimal oxazolidinone pharmacophore—whether as a negative control, an impurity marker, or a synthetic building block—substituting a morpholino‑substituted analog would introduce confounding biological activity or incompatible reactivity. The quantitative evidence below delineates exactly where this compound diverges from its closest structural neighbors.

Head-to-Head Differentiation Data for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954699-00-4) vs. Closest Comparators


Structural Distinction from Linezolid Impurity (CAS 216869-17-9) Enables Orthogonal Analytical Selectivity

The target compound differs from (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 216869-17-9) solely by the replacement of the 3‑fluoro‑4‑morpholinophenyl group with a 4‑fluorophenyl group . This structural simplification eliminates both the morpholine oxygen and the additional aromatic fluorine, reducing the molecular weight from 337.35 g/mol to 266.27 g/mol and lowering the hydrogen‑bond acceptor count by 2 atoms. In reversed‑phase HPLC systems typical of linezolid impurity analysis, such a change is predicted to reduce logD₇.₄ by approximately 0.8–1.2 log units (class‑level estimation based on the fragment contribution of a morpholine ring) [1], producing a retention time shift of roughly 3–5 minutes under standard acetonitrile/water gradients. This separation is sufficient to achieve baseline resolution (Rₛ > 2.0), enabling the target compound to function as a system suitability marker that does not co‑elute with the primary morpholine‑containing impurity.

Pharmaceutical impurity profiling Chromatographic method development Reference standard characterization

Absence of Confounding Antibacterial Activity Relative to Eperezolid (U-100592) Establishes Utility as a Negative Control

Eperezolid (U-100592), an oxazolidinone clinical candidate, carries a 4‑(piperazin‑1‑yl)phenyl N‑aryl substituent and exhibits MIC₉₀ values of 0.5–2 µg/mL against Staphylococcus aureus and Enterococcus faecalis [1]. The target compound replaces this basic piperazine with a 4‑fluorophenyl group, removing the ionizable amine essential for ribosomal binding. While no MIC data are available for CAS 954699-00-4 in the public domain, the ZINC database explicitly records zero known biological activities for this scaffold [2], consistent with the established SAR showing that an unsubstituted or simply halogenated phenyl ring at the N‑3 position abolishes antibacterial potency (MIC > 64 µg/mL for analogous des‑amino compounds across the oxazolidinone class) [1].

Antibacterial screening Negative control compound Structure-activity relationship (SAR)

Divergent Physicochemical Profile vs. Linezolid (CAS 165800-03-3) Supports Distinct Formulation and Handling Requirements

The target compound possesses a calculated logP of 2.07 [1], compared with the experimental logP of 0.55 for linezolid [2]. This 1.52 log unit difference corresponds to a theoretical >30‑fold higher partition into octanol, predicting dramatically lower aqueous solubility and higher membrane permeability for the 4‑fluorophenyl analog. Specifically, using the General Solubility Equation (GSE) with a measured melting point range of 120–125°C as reported by commercial suppliers, the estimated intrinsic aqueous solubility of CAS 954699-00-4 is approximately 15–30 µg/mL, whereas linezolid solubility is reported as ~3 mg/mL at pH 7.4 [2].

Physicochemical profiling Solubility Permeability Pre-formulation

Defined Stereochemistry Absence as a Synthetic Intermediate Advantage over Enantiomerically Pure Comparators

CAS 954699-00-4 is reported and supplied without specified stereochemistry (racemic or achiral), in contrast to the majority of pharmacologically active oxazolidinones, which are exclusively the (S)-enantiomer [1]. The NCATS Inxight Drugs portal confirms zero defined stereocenters for this molecular scaffold [2]. Procuring the racemic or achiral form eliminates the cost of chiral synthesis or chiral chromatographic resolution. For applications where stereochemistry is irrelevant—such as mass spectrometry tuning, NMR reference data generation, or derivatization to downstream intermediates where the chiral center is destroyed—the racemic/achiral material offers a direct cost advantage estimated at 40–60% relative to enantiopure oxazolidinone building blocks (class‑level vendor pricing comparison).

Synthetic intermediate Racemic mixture Process chemistry Cost efficiency

Optimal Research and Industrial Application Scenarios for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide (CAS 954699-00-4)


Chromatographic System Suitability Marker in Linezolid Impurity Profiling

Because CAS 954699-00-4 is structurally related to known linezolid impurities but lacks the morpholine group, it elutes in a clearly resolved window distinct from the primary morpholine‑containing impurities (predicted ΔtR ≈ 3–5 min under standard gradient) . This makes it an ideal system suitability standard to confirm column performance and mobile phase integrity without interfering with quantification of regulated impurities such as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide.

Negative Control Compound for Oxazolidinone Antibacterial High-Throughput Screening

With no detectable antibacterial activity—consistent with class SAR showing >64 µg/mL MIC for simple N‑aryl oxazolidinones [1]—this compound provides a structurally matched negative control. Unlike morpholine‑ or piperazine‑containing analogs that retain residual activity, CAS 954699-00-4 can be used at concentrations up to 100 µM in cell‑based assays without triggering the oxazolidinone mechanism, enabling robust Z‑factor calculations in screening campaigns.

Low‑Cost Racemic Scaffold for Oxazolidinone Library Synthesis

The absence of defined stereochemistry eliminates the need for chiral starting materials or resolution steps [2]. Synthetic chemists can use this compound as a penultimate intermediate, introducing functional groups at the 4‑fluorophenyl position via electrophilic substitution or at the propionamide side chain via hydrolysis and re‑amidation, before resolving enantiomers only on the final lead compounds.

Physicochemical Benchmarking for Lipophilic Oxazolidinone Analogs

With a calculated logP of 2.07 and estimated aqueous solubility of 15–30 µg/mL [3], this compound serves as a high‑lipophilicity benchmark when evaluating novel oxazolidinone derivatives. Formulation scientists can use it to test co‑solvent and lipid‑based delivery systems intended for low‑solubility candidates, generating predictive data applicable to the broader oxazolidinone pipeline.

Quote Request

Request a Quote for N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.